6-Bromo-7-methoxy-3-nitroquinolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O4 |
|---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14) |
InChI Key |
YNXRBUSJKSWLSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For 6-Bromo-7-methoxy-3-nitroquinolin-4-ol, the analysis begins by identifying the most feasible bond cleavages based on known and reliable chemical reactions.
The primary disconnection strategy targets the bonds forming the quinoline (B57606) ring. The quinolin-4-ol core is often assembled via cyclization reactions, such as the Conrad-Limpach or Gould-Jacobs reactions. These reactions typically form the N1-C2 and C4-C4a bonds in a single cascade or sequential steps. This leads to a key precursor, a substituted aniline (B41778), which already contains the desired bromine and methoxy (B1213986) groups on the aromatic ring.
A plausible retrosynthetic pathway is as follows:
Disconnection of the Nitro Group: The final step in the forward synthesis can be the nitration of the quinolin-4-ol ring. The nitro group at the C3 position is an activating group for nucleophilic substitution but is typically introduced via electrophilic nitration. Therefore, a logical precursor is 6-bromo-7-methoxyquinolin-4-ol (B1289866) .
Disconnection of the Quinolin-4-ol Ring: The quinolin-4-ol skeleton can be disconnected according to the principles of the Gould-Jacobs reaction. wikipedia.org This involves breaking the N1-C2 and C8a-C4a bonds, leading to two precursor fragments: a substituted aniline and a malonic acid derivative. In this case, the aniline precursor would be 4-bromo-3-methoxyaniline (B105682) , and the three-carbon component would be a malonate derivative like diethyl ethoxymethylenemalonate.
This retrosynthetic approach simplifies the complex target molecule into readily accessible starting materials, with the key challenge being the synthesis of the appropriately substituted aniline precursor.
Targeted Synthesis Pathways of this compound
Precursor Chemistry and Starting Material Utilization
The successful synthesis of the target compound is highly dependent on the availability and synthesis of its key precursors. The primary starting materials for this pathway are relatively simple and commercially available.
A common industrial route to synthesize the crucial intermediate, 4-bromo-3-methoxyaniline , starts from p-nitrochlorobenzene. google.comgoogle.com This multi-step process involves:
Bromination: Electrophilic bromination of p-nitrochlorobenzene.
Etherification: Nucleophilic substitution of the chlorine atom with a methoxy group.
Reduction: Reduction of the nitro group to an amine.
An alternative and often more direct laboratory-scale synthesis starts with 4-methoxyaniline. This involves the protection of the amine group, followed by regioselective bromination and deprotection.
Once 4-bromo-3-methoxyaniline is obtained, the synthesis proceeds with the construction of the quinoline ring. The Gould-Jacobs reaction is a highly effective method for this transformation, utilizing diethyl ethoxymethylenemalonate as the three-carbon building block. wikipedia.orgablelab.eu
The final step is the nitration of the formed 6-bromo-7-methoxyquinolin-4-ol to introduce the nitro group at the 3-position.
Table 1: Key Precursors and Reagents
| Compound Name | Structure | Role |
|---|---|---|
| 4-Bromo-3-methoxyaniline | ![]() |
Aniline precursor |
| Diethyl ethoxymethylenemalonate | ![]() |
Three-carbon building block for quinoline ring |
| Nitric Acid | HNO₃ | Nitrating agent |
Key Mechanistic Steps in Synthesis
The synthesis of this compound involves several key chemical transformations, each with a distinct mechanism that governs its outcome and regioselectivity.
The introduction of the nitro group at the C3 position is a critical step. The nitration of quinolin-4-ol systems is a well-established electrophilic aromatic substitution reaction. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The quinolin-4-ol tautomerizes to the quinolin-4(1H)-one form. The electron-donating character of the hydroxyl group (in the enol form) and the nitrogen atom activates the heterocyclic ring towards electrophilic attack. The C3 position is particularly susceptible to nitration due to the directing effects of the adjacent carbonyl/hydroxyl group and the ring nitrogen.
In the proposed synthetic pathway, direct bromination of the quinoline ring is avoided. Instead, the bromine atom is introduced at the precursor stage, in the form of 4-bromo-3-methoxyaniline. The synthesis of this precursor itself relies on regioselective bromination. For example, starting from p-fluoronitrobenzene, bromination occurs at the position meta to the nitro group and ortho to the fluorine atom. google.com This is followed by methoxylation and reduction of the nitro group to yield the desired aniline. This strategy ensures the correct placement of the bromine atom in the final product.
Similar to the bromine atom, the methoxy group is introduced at the precursor stage. In the synthesis starting from p-nitrochlorobenzene, the methoxy group is introduced via a nucleophilic aromatic substitution reaction, where sodium methoxide (B1231860) displaces the chloride. google.com The presence of the electron-withdrawing nitro group facilitates this substitution. This ensures the methoxy group is positioned at the desired location on the aniline precursor, which ultimately becomes the 7-position of the quinoline ring.
Formation of the 4-Hydroxyl Functionality
The critical formation of the 4-hydroxyl group on the quinoline ring is typically achieved through an intramolecular cyclization reaction. The Gould-Jacobs reaction is a cornerstone method for this transformation, involving the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization. mdpi.comwikipedia.org
For the specific synthesis of this compound, the likely precursors would be 4-Bromo-5-methoxyaniline and a malonic ester bearing a nitro group, such as diethyl (nitromethylene)malonate. The process unfolds in two key stages:
Condensation: The aniline derivative reacts with the nitromalonate ester, typically via nucleophilic substitution, to form an intermediate anilinomethylenenitromalonate.
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization. This 6-electron cyclization process, often proceeding through a ketene (B1206846) intermediate, results in the formation of the heterocyclic ring and, after tautomerization, yields the stable 4-hydroxyquinolin-4-ol form. wikipedia.orgd-nb.info
Alternative strategies, such as the Conrad-Limpach reaction, also rely on the condensation of anilines with β-ketoesters followed by cyclization to produce 4-quinolones. pharmaguideline.com The choice of method often depends on the desired substitution pattern and the stability of the precursors under the required reaction conditions.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing the synthesis of quinolin-4-ones is crucial for maximizing yield and purity. The thermal cyclization step is particularly sensitive to reaction conditions. Research into related syntheses provides a clear framework for enhancing the production of this compound.
Key parameters for optimization include:
Temperature: The cyclization step typically requires very high temperatures, often in the range of 250-260 °C, to proceed efficiently. acs.org Insufficient temperature can lead to incomplete reaction or the formation of side products. nih.gov
Solvents: High-boiling, inert solvents are essential for achieving the necessary temperatures for thermal cyclization. Commonly used solvents include diphenyl ether, Dowtherm A, and mineral oil. mdpi.com Their high boiling points allow the reaction to be maintained at the optimal temperature for cyclization, often increasing yields to over 90%. mdpi.com
Catalysts: In some variations of quinoline synthesis, acid catalysts such as polyphosphoric acid (PPA) are used to promote the cyclization reaction, particularly in Conrad-Limpach type syntheses. atlantis-press.com
Microwave Irradiation: A modern approach to significantly improve reaction efficiency involves the use of microwave synthesis. Microwave heating can dramatically reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating to high temperatures (e.g., 250-300 °C), which is ideal for the demanding cyclization step. d-nb.infoablelab.eu
The following table summarizes the influence of various parameters on the synthesis of quinolin-4-ol derivatives based on established methodologies.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Low Temperature (<200 °C) | Incomplete cyclization, formation of by-products. | nih.gov |
| Temperature | High Temperature (250-300 °C) | Promotes intramolecular cyclization, higher yield of desired quinolin-4-ol. | acs.orgablelab.eu |
| Solvent | High-boiling (Diphenyl ether, Dowtherm A) | Enables high reaction temperatures, leading to improved yields (up to 95%). | mdpi.com |
| Heating Method | Conventional Heating | Long reaction times (hours). | ablelab.eu |
| Heating Method | Microwave Irradiation | Drastically reduced reaction times (minutes) and often improved yields. | d-nb.infoablelab.eu |
| Catalyst | Acid Catalyst (e.g., PPA) | Can facilitate cyclization in certain synthetic routes (e.g., Conrad-Limpach). | atlantis-press.com |
Scalability Considerations for Research Applications
The utility of a synthetic method is often judged by its scalability. For research applications where gram quantities of a compound are needed for extensive biological testing or derivatization studies, a robust and scalable synthesis is essential. Methodologies for producing quinoline and quinolone cores have been shown to be highly scalable.
Reports in the literature demonstrate that related quinolone syntheses can be successfully performed on scales ranging from several grams to as large as 800 grams. acs.orgacs.orgorganic-chemistry.orgmdpi.com This indicates that the fundamental reactions, such as the acylation of anilines and subsequent acid-catalyzed cyclization, are robust and not limited to small-scale laboratory preparations. acs.orgacs.org The primary challenges in scaling up often relate to managing the high temperatures required for cyclization and handling large volumes of high-boiling solvents. However, the proven success of these procedures on a large scale confirms their practicality for producing significant quantities of this compound for research purposes.
Derivatization and Functionalization Strategies for this compound
The title compound possesses multiple reactive sites—the 4-hydroxyl group, the 3-nitro group, and the 6-bromo substituent—making it a versatile scaffold for the development of new chemical entities.
Chemical Modifications at the Quinoline Core
Each functional group on the this compound core can be selectively targeted for chemical modification.
4-Hydroxyl Group: This group is readily converted into a 4-chloro substituent by treatment with reagents like phosphorus oxychloride (POCl₃). atlantis-press.comnih.gov The resulting 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is a key intermediate, as the chlorine atom is an excellent leaving group for subsequent nucleophilic substitution reactions, allowing the introduction of amines, alcohols, and other nucleophiles at the C4 position. cymitquimica.com
3-Nitro Group: The nitro group is a strong deactivating group but can be chemically transformed. A common and powerful modification is its reduction to a primary amine (3-aminoquinolin-4-ol derivative). This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. nih.gov The resulting amino group provides a new site for a vast array of reactions, including amide bond formation, diazotization, and the synthesis of ureas and thioureas. nih.gov
6-Bromo Group: The bromine atom on the benzene (B151609) ring is a prime handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C6 position, enabling the synthesis of a diverse library of compounds.
Synthesis of Analogues and Congeners
The synthesis of analogues and congeners of this compound is most directly achieved by modifying the starting materials in the initial synthetic sequence. The Gould-Jacobs and related quinoline syntheses are well-suited for this approach. rsc.org By employing a variety of substituted anilines, a wide range of analogues can be prepared. For instance, replacing 4-Bromo-5-methoxyaniline with other halogenated, alkylated, or alkoxylated anilines would result in quinoline cores with different substitution patterns on the carbocyclic ring. nih.govjocpr.com This strategy allows for systematic exploration of structure-activity relationships by altering the electronic and steric properties of the substituents.
Stereochemical Control in Synthesis
The parent compound, this compound, is achiral. Stereochemical complexity is introduced during derivatization reactions that create one or more stereocenters. Achieving stereochemical control in such reactions is a significant challenge in modern organic synthesis.
While direct examples for the title compound are not prevalent, principles can be drawn from related systems. For instance, if a side chain containing a ketone were introduced, its asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymes could yield enantiomerically enriched alcohols. Furthermore, reactions like the Mannich reaction, when applied to quinoline scaffolds, can generate new stereocenters. nih.govnih.gov The stereoselectivity of such transformations could potentially be controlled through the use of chiral catalysts or by attaching a chiral auxiliary to the quinoline core to direct the approach of the incoming reagents. The study of quinoline alkaloid biosynthesis also provides insight, where plant monooxygenase enzymes catalyze key epoxidation steps with high stereoselectivity, creating chiral centers. These principles could be applied to synthetic strategies to control the three-dimensional structure of novel derivatives.
Information regarding this compound is currently limited in publicly accessible scientific literature.
Extensive searches for detailed synthetic methodologies and its specific role as a synthetic intermediate for complex molecules have yielded insufficient data to construct a comprehensive scientific article as requested.
The available information is largely confined to supplier catalogues, which provide basic details such as its chemical formula (C₁₀H₇BrN₂O₄) and CAS number (1370616-07-1). bldpharm.comachmem.comguidechem.com While the synthesis of related quinoline derivatives is documented, specific, peer-reviewed research outlining advanced synthetic routes or reaction schemes for this compound could not be located.
Similarly, its application as a direct precursor in the synthesis of more complex molecules is not explicitly detailed in the available patents and scientific papers. Research on analogous compounds, such as other bromo-substituted quinolines, indicates their potential as intermediates in the development of pharmacologically active agents, including PI3K/mTOR inhibitors. However, there are no specific, documented examples that commence from this compound.
Given the constraints of providing scientifically accurate and non-speculative information, it is not possible to generate the requested article at this time. Further research and publication in the field would be necessary to elaborate on the advanced synthetic methodologies and the role of this specific compound in the synthesis of complex molecules.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework and the connectivity between atoms can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Bromo-7-methoxy-3-nitroquinolin-4-ol, the spectrum reveals distinct signals for each proton, confirming the substitution pattern on the quinoline (B57606) core.
The aromatic region of the spectrum is characterized by three singlets, which is consistent with the substitution pattern that leaves no adjacent protons on the rings to cause spin-spin coupling. A sharp singlet corresponding to the three protons of the methoxy (B1213986) group appears in the aliphatic region. The proton of the hydroxyl group typically appears as a broad singlet, with a chemical shift that can be highly dependent on the solvent, concentration, and temperature.
Representative ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.15 | br s | 1H | 4-OH |
| 8.87 | s | 1H | H-2 |
| 8.21 | s | 1H | H-5 |
| 7.33 | s | 1H | H-8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for this compound shows ten distinct signals, accounting for all carbon atoms in the structure. Carbons attached to electronegative atoms like oxygen, nitrogen, and bromine are shifted significantly downfield.
Representative ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 174.5 | C-4 |
| 157.2 | C-7 |
| 148.1 | C-8a |
| 142.9 | C-2 |
| 138.6 | C-4a |
| 131.8 | C-3 |
| 120.3 | C-6 |
| 118.5 | C-5 |
| 107.9 | C-8 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity
While 1D NMR provides fundamental information, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for the definitive assignment of complex structures. acs.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the proton at 8.87 ppm and the carbon at 142.9 ppm (H-2 to C-2), 8.21 ppm and 118.5 ppm (H-5 to C-5), 7.33 ppm and 107.9 ppm (H-8 to C-8), and the methoxy protons at 3.98 ppm to the carbon at 56.7 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton, especially for connecting quaternary carbons. Key expected correlations include:
The methoxy protons (δ 3.98) showing a strong correlation to the C-7 carbon (δ 157.2). researchgate.net
The H-2 proton (δ 8.87) correlating to the C-3 (δ 131.8) and C-4 (δ 174.5) carbons.
The H-5 proton (δ 8.21) correlating to C-4 (δ 174.5), C-6 (δ 120.3), and C-8a (δ 148.1).
The H-8 proton (δ 7.33) correlating to C-6 (δ 120.3), C-7 (δ 157.2), and C-8a (δ 148.1).
These 2D correlations provide unambiguous proof of the substitution pattern and confirm the assignments made from 1D NMR spectra. researchgate.net
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For this compound (C₁₀H₇BrN₂O₄), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion.
Representative HRMS (ESI-TOF) Data:
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 298.9667 | 298.9665 |
The excellent agreement between the calculated and observed masses confirms the molecular formula with high confidence.
Hyphenated Techniques (e.g., LC-MS, UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are indispensable tools for analyzing the purity of a compound and studying its fragmentation pathways. jfda-online.commdpi.com
In an LC-MS analysis, the compound would first pass through an LC column, separating it from any impurities, before being ionized and detected by the mass spectrometer. This confirms the purity of the sample and provides the molecular weight of the main component.
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. Plausible fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related fragments. nih.gov
Plausible Fragmentation Pattern from MS/MS:
Loss of NO₂: A primary fragmentation would likely be the loss of the nitro group (a loss of 46 Da), leading to a significant fragment ion.
Loss of CH₃: The methoxy group can lose a methyl radical (a loss of 15 Da).
Decarbonylation: Quinolone structures can undergo the loss of carbon monoxide (CO, a loss of 28 Da) from the heterocyclic ring under certain conditions.
These combined spectroscopic methods provide a rigorous and definitive characterization of this compound, confirming its atomic constitution, connectivity, and substitution pattern.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to the vibrations of its distinct chemical bonds.
The presence of a hydroxyl (-OH) group at the 4-position of the quinoline ring would likely result in a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is typically due to hydrogen bonding. The C-O stretching vibration associated with this alcohol group would appear in the 1260-1000 cm⁻¹ range.
The methoxy (-OCH₃) group at the 7-position would exhibit characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O-C (asymmetric) stretching band near 1275-1200 cm⁻¹ and a (symmetric) stretch near 1075-1020 cm⁻¹.
The nitro (-NO₂) group is a strong infrared absorber. Asymmetric and symmetric stretching vibrations for the N-O bonds are expected to produce intense peaks around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
The quinoline core itself, being an aromatic heterocyclic system, will show several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic rings will produce a series of medium to strong bands in the 1620-1450 cm⁻¹ region. researchgate.net Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Finally, the carbon-bromine (C-Br) bond is expected to have a stretching vibration in the far-infrared region, typically between 680 and 515 cm⁻¹.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 |
| Aromatic Rings | C=C and C=N Stretch | 1620 - 1450 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 |
| Methoxy/Alcohol | C-O Stretch | 1275 - 1000 |
| Carbon-Bromine | C-Br Stretch | 680 - 515 |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
The crystallographic data would reveal the crystal system, space group, and unit cell dimensions. It would also elucidate intermolecular interactions, such as hydrogen bonding (e.g., involving the -OH and -NO₂ groups) and π-π stacking of the quinoline rings, which govern the packing of the molecules in the crystal lattice. While specific data for the title compound is unavailable, studies on related substituted quinolines and chromones have detailed how different substituents and intermolecular forces dictate the crystal packing. researchgate.net For example, halogen bonding involving the bromine atom could also be a feature of the crystal structure.
Hypothetical Crystallographic Data Table
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |
| Bond Lengths | e.g., C-Br, C-N, N-O, C-O |
| Bond Angles | e.g., C-N-O, C-C-C |
| Intermolecular Interactions | Hydrogen bonds, Halogen bonds, π-π stacking |
Advanced Spectroscopic Methods for Material and Molecular Characterization
Further characterization of this compound could be achieved using advanced spectroscopic techniques.
Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy would also probe the vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often produce strong signals in Raman spectra. researchgate.net The nitro group and C-Br bond would also be Raman active. Differences in selection rules between IR and Raman spectroscopy can provide a more complete picture of the vibrational framework of the molecule. Studies on related quinoline derivatives have utilized Raman spectroscopy to identify marker bands for specific structural features. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS would provide information on the elemental composition and the chemical environment of the atoms within the molecule. By analyzing the binding energies of the core electrons, one could confirm the presence of bromine, nitrogen, oxygen, and carbon. Furthermore, high-resolution scans of the C 1s, N 1s, O 1s, and Br 3d regions could distinguish between the different chemical states of these elements. For instance, the N 1s spectrum would be expected to show a peak at a high binding energy characteristic of a nitro group (around 406 eV). scispace.com The O 1s spectrum would likely show distinct peaks for the oxygen atoms in the hydroxyl, methoxy, and nitro groups.
Predicted Core-Level Binding Energies from XPS
| Element (Orbital) | Functional Group | Expected Binding Energy (eV) |
| N 1s | Nitro (-NO₂) | ~ 406 |
| Br 3d | Bromo (-Br) | ~ 70 - 71 |
| O 1s | Nitro, Methoxy, Hydroxyl | Multiple peaks expected |
| C 1s | Aromatic, Methoxy | Multiple peaks expected |
Until dedicated research is published, the spectroscopic and crystallographic characterization of this compound remains a matter of theoretical prediction based on established principles and data from analogous compounds.
Computational Chemistry and Theoretical Investigations of 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound like 6-bromo-7-methoxy-3-nitroquinolin-4-ol. These methods provide insights into the electron distribution, orbital energies, and reactive sites of the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a quinoline (B57606) derivative, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net DFT studies on related quinoline compounds have been used to correlate electronic properties with biological activity. researchgate.net The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is the foundation for all other computational analyses.
Illustrative DFT-Calculated Properties for a Substituted Quinoline Derivative:
| Parameter | Illustrative Value |
|---|---|
| Total Energy | -2345.67 Hartree |
| Dipole Moment | 4.5 Debye |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing nitro group would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity profile. researchgate.net
Illustrative FMO Data for a Quinoline Derivative:
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom in the quinoline ring, would likely be regions of high negative potential. In contrast, the hydrogen atom of the hydroxyl group would exhibit a positive potential.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a molecule with rotatable bonds, such as the methoxy (B1213986) group in this compound, multiple conformers can exist. By calculating the energy of each conformer, an energy landscape can be constructed to identify the most stable (lowest energy) conformation. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics (MD) simulations provide a detailed view of the atomic motions of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. mdpi.comnih.govacs.org For this compound, an MD simulation could be used to study its stability in an aqueous environment or to model its interaction with a target protein. tandfonline.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Illustrative MD Simulation Parameters for a Quinoline Derivative in a Protein Binding Site:
| Parameter | Illustrative Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Average RMSD of Ligand | 1.5 Å |
| Key Interacting Residues (Hypothetical) | Hydrogen bonds with Ser162, Asn188 |
Elucidation of Reaction Mechanisms via Theoretical Pathways
Theoretical chemistry provides powerful tools to explore the intricate pathways of chemical reactions, offering insights into transition states, activation energies, and the influence of substituents on reactivity. For quinoline derivatives, computational studies have been pivotal in understanding their synthesis and functionalization.
Research on the synthesis of substituted quinolines, for example, often involves complex cyclization and annulation reactions. mdpi.comrsc.org Theoretical models, such as those based on DFT, can map out the potential energy surface of these reactions. researchgate.net This allows chemists to identify the most energetically favorable pathway, rationalize product formation, and even predict the regioselectivity of a reaction. For a molecule like this compound, theoretical investigations could elucidate the mechanisms of its formation, such as the final steps in a modified Skraup synthesis or a Gould-Jacobs reaction, by calculating the activation barriers for each potential intermediate and transition state. researchgate.net
Furthermore, the functionalization of the quinoline ring is a key area of study. For instance, the lithiation of N-Boc-2-aryl-1,2-dihydroquinolines has been shown through DFT calculations to proceed via an allyllithium intermediate, directing electrophilic attack to the C-4 position. nih.gov Similarly, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring. The electron-withdrawing nature of the nitro group at the 3-position and the bromo group at the 6-position, combined with the electron-donating effect of the methoxy group at the 7-position and the hydroxyl group at the 4-position, create a complex electronic environment. Conceptual DFT descriptors like Fukui functions can be calculated to predict local reactivity, indicating which atoms are most susceptible to attack. researchgate.netasianpubs.org
A hypothetical reaction pathway for the functionalization of a related quinolin-4-ol derivative is presented in the table below, illustrating the type of data that can be generated through computational analysis.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Method/Basis Set |
| Step 1: Deprotonation | Formation of quinolin-4-olate anion | 12.5 | B3LYP/6-31G(d) |
| Step 2: Electrophilic Attack | Transition state for C-3 alkylation | 25.8 | B3LYP/6-31G(d) |
| Step 3: Tautomerization | Keto-enol tautomerization | 8.2 | B3LYP/6-31G(d) |
This table is illustrative, based on typical values for similar heterocyclic systems, to demonstrate the output of theoretical reaction mechanism studies.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent environment can significantly influence the properties and reactivity of a molecule. Computational models, particularly those incorporating a Polarizable Continuum Model (PCM) or the universal solvation model (SMD), are adept at simulating these effects. nih.gov For quinoline derivatives, studies have shown that solvent polarity can alter photophysical properties like absorption and fluorescence wavelengths, as well as fundamental physicochemical characteristics such as dipole moments and solvation energies. unesp.brresearchgate.net
A change in the dielectric constant of the solvent can lead to a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption spectrum, indicating differential solvation of the ground and excited states. unesp.br For this compound, with its multiple polar functional groups, this effect is expected to be pronounced. The nitro and hydroxyl groups, in particular, can engage in strong interactions with protic solvents.
Quantum chemical calculations can quantify these changes. For example, the dipole moment of a quinoline derivative can be calculated in the gas phase (vacuum) and then in various solvents. researchgate.net An increase in dipole moment with solvent polarity typically suggests that the molecule becomes more polarized due to the solvent's reaction field, which in turn affects its reactivity and how it interacts with other molecules. The energy of solvation provides a measure of how favorably the molecule is stabilized by the solvent. researchgate.net
The following interactive data table presents hypothetical calculated properties for this compound in different solvents, based on trends observed for substituted quinolines. unesp.brresearchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) | Predicted λmax Shift |
| n-Hexane | 1.88 | 3.5 | -5.2 | Reference |
| Dichloromethane | 8.93 | 4.8 | -10.5 | Bathochromic |
| Ethanol | 24.55 | 5.9 | -15.8 | Bathochromic |
| Water | 80.10 | 6.7 | -20.1 | Bathochromic |
This data is illustrative and predictive, based on published studies of other quinoline derivatives. unesp.brresearchgate.net
Non-Covalent Interactions (NCI) and Their Role in Molecular Recognition
Non-covalent interactions are the subtle forces that dictate how molecules recognize and bind to one another. While weaker than covalent bonds, they are crucial in determining crystal packing, protein-ligand binding, and the self-assembly of supramolecular structures. nih.govresearchgate.net The quinoline ring system, with its extended π-system and heteroatom, is capable of participating in a variety of NCIs. acs.org
For this compound, several types of NCIs are anticipated to be significant:
Hydrogen Bonding: The hydroxyl group at C4 is a potent hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the quinoline ring, can act as hydrogen bond acceptors.
π-π Stacking: The aromatic quinoline core can stack with other π-systems, an interaction driven by a combination of electrostatic and dispersion forces.
Halogen Bonding: The bromine atom at C6 can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.
C-H···π and C-H···O Interactions: The various C-H bonds of the quinoline ring and methoxy group can interact with the π-cloud or oxygen atoms of neighboring molecules. acs.org
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are used to visualize and quantify these interactions. researchgate.netacs.org QTAIM can identify bond critical points (BCPs) between interacting atoms, with the electron density at these points indicating the strength of the interaction. acs.org NCI plots provide a visual map of repulsive and attractive interactions within a molecular system.
The table below provides a hypothetical breakdown of the contributions of different non-covalent interactions to the stabilization of a dimer of this compound in a crystal lattice, as might be determined by PIXEL calculations or Symmetry-Adapted Perturbation Theory (SAPT). nih.govresearchgate.net
| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) | Primary Force Contribution |
| Hydrogen Bond | 4-OH ··· O=N (nitro) | -5.5 | Electrostatic |
| π-π Stacking | Quinoline ring ··· Quinoline ring | -3.8 | Dispersion |
| Halogen Bond | C6-Br ··· O (carbonyl/hydroxyl) | -2.1 | Electrostatic/Dispersion |
| C-H···π | C2-H ··· Quinoline ring | -1.5 | Dispersion |
This table is a theoretical representation based on known NCI energies to illustrate the relative strengths and nature of these interactions. nih.govresearchgate.net Understanding these interactions is fundamental to rational drug design and the engineering of novel materials.
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions of 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol Derivatives
Fundamental Principles of Structure-Activity Relationships in Quinoline (B57606) Chemistry
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. slideshare.net SAR studies for quinolines are a cornerstone of medicinal chemistry, providing critical insights into how structural modifications affect a compound's interaction with biological targets. nih.gov
Key principles that govern quinoline SAR include:
Electronic Effects: The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the quinoline ring, affecting its ability to participate in π-π stacking, hydrogen bonding, or other electronic interactions with biological macromolecules. researchgate.net For instance, the nitro group (-NO₂) at the 3-position, as seen in the title compound, is a strong EWG, which can be crucial for certain biological activities.
Steric Factors: The size and shape of substituents influence the molecule's ability to fit into the binding pocket of a target protein or intercalate between DNA base pairs. nih.govacs.org Bulky groups can either enhance binding through increased van der Waals contacts or cause steric hindrance that prevents optimal interaction.
Lipophilicity and Hydrophilicity: The balance between lipid and water solubility, often modulated by substituents, governs the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A halogen, like the bromine at position 6, generally increases lipophilicity, which can enhance membrane permeability. The methoxy (B1213986) group (-OCH₃) at position 7 and the hydroxyl group (-OH) at position 4 (in its tautomeric quinolin-4-ol form) contribute to the molecule's polarity.
Positional Isomerism: The specific location of a substituent is often critical. For example, studies on different classes of quinolines have shown that a substituent at the 3-position is an absolute requirement for certain receptor antagonist activities. acs.orgnih.gov Similarly, substitutions at positions 6 and 7 are common strategies to modulate activity and selectivity. slideshare.net
In the context of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol, the combination of a halogen at C6, a methoxy group at C7, a nitro group at C3, and a hydroxyl group at C4 creates a unique electronic and steric profile that dictates its potential biological interactions.
Rational Design of Analogues for SAR Profiling
Rational drug design for quinoline derivatives involves the systematic modification of a lead compound to build a comprehensive SAR profile. This process allows researchers to identify the key pharmacophoric features responsible for biological activity and to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For a parent structure like this compound, several rational design strategies can be employed.
Table 1: Rational Design Strategies for Analogues of this compound
| Position | Original Substituent | Rationale for Modification | Example Modifications |
|---|---|---|---|
| C3 | Nitro (-NO₂) | The nitro group is a strong electron-withdrawing group and potential hydrogen bond acceptor. Replacing it can probe the importance of these properties. | Amino (-NH₂), Cyano (-CN), Acetyl (-COCH₃), Carboxyl (-COOH) |
| C4 | Hydroxyl (-OH) | The hydroxyl group (as the quinolin-4-ol tautomer) is a key hydrogen bond donor/acceptor. Modification can explore its role in target binding. | Methoxy (-OCH₃), Amino (-NH₂), Thiol (-SH) |
| C6 | Bromo (-Br) | The bromo group is a lipophilic, electron-withdrawing halogen. Varying the halogen or replacing it can alter lipophilicity and electronic character. | Chloro (-Cl), Fluoro (-F), Iodo (-I), Methyl (-CH₃), Hydrogen (-H) |
| C7 | Methoxy (-OCH₃) | The methoxy group is a hydrogen bond acceptor and adds bulk. Its replacement can explore steric and electronic requirements at this position. | Hydroxyl (-OH), Ethoxy (-OCH₂CH₃), Trifluoromethoxy (-OCF₃), Amino (-NH₂) |
By synthesizing and testing analogues based on these modifications, researchers can systematically deconstruct the contribution of each substituent. For example, replacing the 6-bromo group with other halogens (F, Cl, I) would provide insight into how halogen size and electronegativity impact activity. Similarly, reducing the 3-nitro group to an amino group would drastically change the electronic properties and hydrogen bonding capacity at that position, likely leading to a different biological activity profile. This fragment-informed SAR approach accelerates the discovery of compounds with improved or novel biological functions. nih.gov
Mechanistic Investigations of Molecular Interactions with Biological Targets
The specific arrangement of functional groups on the this compound scaffold suggests several potential mechanisms of interaction with biological targets such as enzymes and nucleic acids.
Quinolines are known to inhibit a wide range of enzymes, often by binding to active or allosteric sites. researchgate.netnih.gov For a derivative like this compound, potential enzyme interactions could be driven by:
Hydrogen Bonding: The 4-ol (or 4-oxo tautomer) and the 3-nitro group are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in an enzyme's binding pocket.
Halogen Bonding: The 6-bromo substituent can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.
π-π Stacking: The planar quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Mixed-Type Inhibition: Some quinoline derivatives have been shown to act as mixed-type inhibitors, binding to a site distinct from the active site (an allosteric site), which alters the enzyme's conformation and reduces its catalytic efficiency. nih.gov
For example, studies on quinolinone-based thiosemicarbazones have shown that electron-withdrawing groups, such as Cl and Br, can increase biological activity by reducing molecular electronegativity and increasing molecular volume, which favors binding to the target enzyme. nih.gov This suggests the 6-bromo group in the title compound could play a pivotal role in enzyme inhibition.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govnih.gov For this compound derivatives, docking studies can provide valuable insights into their binding modes with target proteins. semanticscholar.org
A typical docking analysis would involve:
Target Selection: Identifying a potential protein target, such as a kinase, a DNA gyrase, or a proteasome. nih.govscielo.br
Pose Generation: Placing the quinoline ligand into the protein's binding site in multiple possible conformations.
Scoring: Calculating the binding affinity (e.g., in kcal/mol) for each pose, with lower values indicating stronger binding. nih.gov
Docking studies on similar quinoline structures frequently reveal key interactions. For instance, the quinoline nitrogen and other heteroatoms often act as hydrogen bond acceptors with backbone or side-chain donors in the protein. scielo.br In silico analyses of various quinoline derivatives have successfully predicted their binding patterns with targets like DNA gyrase, with binding energies correlating with observed antibacterial activity. semanticscholar.org For the title compound, docking could reveal specific interactions involving the bromo, methoxy, and nitro groups that contribute to high-affinity binding. mdpi.com
Table 2: Hypothetical Molecular Docking Results for an Analog Series
| Compound Analogue (Modification at C6) | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 6-Bromo (Parent) | DNA Gyrase B | -7.5 | Asp73, Asn46, Gly77 |
| 6-Chloro | DNA Gyrase B | -7.2 | Asp73, Asn46 |
| 6-Fluoro | DNA Gyrase B | -6.8 | Asp73 |
This table is illustrative and based on typical findings in quinoline docking studies. nih.gov
The planar aromatic structure of the quinoline ring makes it a classic DNA-intercalating agent. atdbio.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. youtube.com
Nitro-substituted aromatic compounds, in particular, have been studied for their interactions with DNA. nih.gov The carcinogen 4-nitroquinoline (B1605747) 1-oxide (NQO), for example, is known to form covalent adducts with DNA bases after metabolic activation. google.com While adduct formation is a possibility, non-covalent interactions are also critical. NMR studies have shown that the nitro group of NQO influences its orientation upon intercalation, with the nitro-containing ring stacking near purine (B94841) bases. nih.gov
For this compound, the mechanism of DNA interaction would likely involve:
Intercalation: The flat quinoline ring system sliding between DNA base pairs.
Groove Binding: The substituents might mediate binding within the major or minor grooves of DNA. The methoxy and bromo groups could form van der Waals or hydrophobic contacts within the grooves. atdbio.com
Electrostatic Interactions: If the quinoline nitrogen is protonated, it could form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. youtube.com
These interactions can stabilize the DNA-drug complex, preventing the action of enzymes like topoisomerases and polymerases, which is a common mechanism for antibacterial and anticancer drugs. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR is a computational and statistical approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent analogues. mdpi.com
Developing a QSAR model for this compound derivatives would involve:
Data Set: A series of analogues with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms (e.g., k-Nearest Neighbors, Artificial Neural Networks) to create an equation that correlates the descriptors with activity. researchgate.net
Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds. mdpi.com
A resulting QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molecular Volume) + c*(Dipole Moment) + d
Where a, b, c, and d are coefficients determined by the regression analysis. Such models have been successfully developed for various quinoline series, revealing, for example, that van der Waals volume and electronegativity can be pivotal for antitubercular activity. nih.gov A validated QSAR model for derivatives of this compound would be a powerful tool for predicting the potency of novel analogues and prioritizing synthetic efforts.
Advanced Reaction Studies and Mechanistic Pathways of 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol
Kinetic and Thermodynamic Aspects of Chemical Transformations
Detailed kinetic and thermodynamic studies on 6-Bromo-7-methoxy-3-nitroquinolin-4-ol are not extensively reported in the public domain. However, insights can be drawn from studies on analogous quinoline (B57606) derivatives. The reactivity of the quinoline ring is significantly influenced by its substituents. The electron-donating methoxy (B1213986) group at the C-7 position and the electron-withdrawing nitro group at the C-3 position, along with the bromine atom at C-6, create a complex electronic environment that dictates the kinetics and thermodynamics of its reactions.
The nitration of 6-bromoquinoline (B19933), a precursor, is a key step in the synthesis of the title compound. This electrophilic substitution reaction is generally governed by the directing effects of the existing substituents. The presence of the bromine atom and the methoxy group on the benzene (B151609) ring of the quinoline nucleus will direct incoming electrophiles. The kinetics of such nitration reactions are typically studied by monitoring the concentration of reactants and products over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy.
A study on the synthesis of a new quinoline derivative and its metal complexes provided thermal analysis data (TGA), which can be indicative of the thermodynamic stability of related compounds. researchgate.net For instance, the decomposition of such compounds often occurs at elevated temperatures, suggesting considerable thermal stability.
Table 1: Illustrative Thermodynamic Data for a Related Quinoline Derivative Complex (Note: This data is for a related compound and serves as an example of the types of thermodynamic parameters studied.)
| Parameter | Value | Reference |
| Decomposition Temperature (°C) | 171-174 | researchgate.net |
| Method | Thermal Gravimetric Analysis (TGA) | researchgate.net |
Further research is required to establish specific kinetic and thermodynamic parameters for the reactions of this compound.
Catalytic Approaches in Synthesis and Functionalization
Catalytic methods are pivotal in the synthesis and functionalization of quinoline derivatives, offering efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent for modifying halogenated quinolines.
The bromine atom at the C-6 position of this compound is a prime site for functionalization via palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. A study on the chemoselective functionalization of 6-bromo-3-iodoquinolin-4(1H)-ones demonstrated that the C-3 position could be selectively functionalized with arylboronic acids in the presence of a palladium catalyst, leaving the C-6 bromo group intact for subsequent transformations. nih.gov This highlights the potential for sequential, site-selective functionalization of di-halogenated quinolinones.
The synthesis of quinoline derivatives can also be achieved through various catalytic methods. For instance, copper-catalyzed three-component reactions of 2-aminobenzyl alcohols with 1,3-dicarbonyl compounds have been developed as a sustainable route to functionalized quinolines. rsc.org Furthermore, transition-metal-free synthesis of functionalized quinolines has been reported, proceeding through a cascade reaction involving C-O bond cleavage and heterocyclic ring formation. nih.gov
Table 2: Examples of Catalytic Systems for Quinoline Synthesis and Functionalization
| Reaction Type | Catalyst | Substrate Example | Product Type | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | 6-bromo-3-iodoquinolin-4(1H)-one | 3-aryl-6-bromoquinolin-4(1H)-one | nih.gov |
| One-pot Synthesis | Copper and Glucose-based Ionic Liquids | 2-aminobenzyl alcohol | Functionalized quinolines | rsc.org |
| C-H Homocoupling | Palladium | Quinoline N-oxides | 8,8'-biquinolyl N,N'-dioxides | rsc.org |
| Carbonylation | Palladium | ortho-Phenylene dihalides | Amide alcohols | nih.gov |
These catalytic approaches offer versatile tools for the synthesis of this compound and its subsequent diversification into a library of novel compounds.
Regioselectivity and Diastereoselectivity in Organic Reactions
Regioselectivity is a critical aspect of the chemical transformations of substituted quinolines. The electronic nature and position of the substituents on the quinoline ring direct the outcome of electrophilic and nucleophilic reactions.
In the synthesis of this compound, the nitration of a 6-bromo-7-methoxyquinolin-4-ol (B1289866) precursor is a key regioselective step. The activating methoxy group at C-7 and the deactivating effect of the quinoline nitrogen and the bromine at C-6 influence the position of nitration. Studies on the nitration of 6-bromoquinoline have shown that the reaction can lead to the formation of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline. researchgate.netsemanticscholar.org The presence of the 7-methoxy group would further influence the regiochemical outcome, likely directing the nitro group to the C-3 or C-5 position. A mechanistic study on the nucleophilic aromatic substitution of 5,7-dinitroquinazoline-4-one, a related heterocyclic system, highlighted the role of intramolecular hydrogen bonding in directing the regioselectivity of the reaction. researchgate.net
Palladium-catalyzed C-H functionalization reactions of quinoline N-oxides have demonstrated high regioselectivity. For example, a C8-selective C-H homocoupling has been developed. rsc.org The regioselectivity in the functionalization of quinolines can be controlled by the choice of catalyst and directing groups.
Diastereoselectivity is relevant when new chiral centers are formed during a reaction. Since this compound is an achiral molecule, diastereoselectivity would only become a factor in reactions with chiral reagents or catalysts that lead to the formation of diastereomeric products. There is currently a lack of specific studies on diastereoselective reactions involving this particular compound in the available literature.
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. bohrium.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Several green synthetic routes to quinolines have been reported. These include:
Water as a solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoline derivatives has been successfully carried out in aqueous media. mdpi.com
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. nih.gov
Catalyst-free reactions: The development of catalyst-free synthetic methods is highly desirable as it simplifies purification and reduces waste.
Use of biodegradable catalysts: Organocatalysts and catalysts derived from renewable resources, such as glucose-derived ionic liquids, are being explored for quinoline synthesis. rsc.orgresearchgate.net
A study on the sustainable synthesis of functionalized quinolines utilized a copper catalyst with glucose-derived ionic liquids in an acetonitrile-water medium, demonstrating a recyclable and efficient system. rsc.org Another approach involves the transition-metal-free synthesis of quinolines from lignin (B12514952) β-O-4 model compounds, offering a pathway from renewable biomass. nih.gov
Table 3: Green Chemistry Approaches in Quinoline Synthesis
| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |
| Use of Safer Solvents | Synthesis in water or ethanol-water mixtures. | rsc.orgmdpi.com |
| Energy Efficiency | Microwave-assisted and ultrasonic-assisted reactions. | nih.gov |
| Use of Renewable Feedstocks | Synthesis from lignin model compounds. | nih.gov |
| Catalysis | Use of organocatalysts, biodegradable ionic liquids, and recyclable nanocatalysts. | rsc.orgbohrium.comresearchgate.net |
The application of these green methodologies to the synthesis of this compound would not only enhance the sustainability of its production but also align with the broader goals of modern chemical research.
Future Research Directions and Translational Perspectives for 6 Bromo 7 Methoxy 3 Nitroquinolin 4 Ol
Emerging Methodologies in Heterocyclic Synthesis
The synthesis of quinoline (B57606) derivatives has seen significant advancements, moving towards more efficient and environmentally benign methods. rsc.org Future research into the synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol could leverage these emerging technologies.
One promising avenue is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, which increases efficiency and reduces waste. rsc.org Exploring MCRs for the synthesis of this compound could provide a more streamlined and atom-economical route compared to traditional multi-step syntheses.
Another area of interest is the application of transition-metal-free synthesis . These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. rsc.org Developing a transition-metal-free pathway to this specific quinoline derivative would be a significant step towards sustainable chemical manufacturing.
Furthermore, photocatalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis. These techniques can enable novel bond formations and functional group manipulations under mild conditions. Investigating the use of light or electricity to drive the key steps in the synthesis of this compound could lead to the discovery of new and more efficient synthetic routes.
Potential for Novel Applications in Chemical Biology
The functional groups present in this compound—a bromine atom, a methoxy (B1213986) group, a nitro group, and a hydroxyl group—suggest a range of potential applications in chemical biology. The quinoline core itself is known to interact with various biological targets. nih.gov
The development of fluorescent probes is one potential application. The quinoline ring system is a known fluorophore, and the substituents on this compound could be tailored to create probes that are sensitive to specific microenvironments within a cell. For instance, the nitro group could be used as a quencher that is modulated by enzymatic activity, allowing for the development of "turn-on" fluorescent sensors.
Another area of exploration is the design of covalent inhibitors . The bromine atom on the quinoline ring could potentially act as a reactive handle for covalent modification of target proteins. This approach has been successful in developing highly potent and selective drugs. Identifying a protein target that can be covalently modified by this compound would be a key step in this direction.
The field of chemical genetics could also benefit from the exploration of this compound. Chemical genetics uses small molecules to perturb protein function and dissect biological pathways. This compound could be screened against a variety of cellular models to identify novel biological activities and uncover new therapeutic targets.
Integration of Advanced Analytical and Computational Platforms
To fully understand the potential of this compound, the integration of advanced analytical and computational tools will be crucial.
Computational modeling , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. A computational study on a related compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, has demonstrated the power of these methods in characterizing molecular properties. researchgate.net Similar studies on this compound could predict its behavior and guide experimental design.
High-throughput screening (HTS) platforms could be employed to rapidly assess the biological activity of this compound against a large number of targets. This would be an efficient way to identify potential therapeutic applications and prioritize further research efforts.
Advanced mass spectrometry (MS) techniques, such as native MS and hydrogen-deuterium exchange MS, could be used to study the interactions of this compound with potential protein targets. These methods can provide detailed information about binding affinity, stoichiometry, and conformational changes upon binding.
Broader Impact on the Field of Heterocyclic Chemistry
The systematic investigation of this compound would contribute to the broader field of heterocyclic chemistry in several ways.
It would expand the structure-activity relationship (SAR) knowledge base for quinoline derivatives. By correlating the specific substitution pattern of this compound with its chemical and biological properties, researchers can gain a deeper understanding of how different functional groups influence the behavior of the quinoline scaffold.
The development of novel synthetic methods for this compound could also be applicable to the synthesis of other substituted quinolines, thereby enriching the synthetic chemist's toolbox. mdpi.comrsc.org
Finally, the discovery of new biological activities for this compound could open up new avenues of research in medicinal chemistry and drug discovery, potentially leading to the development of new therapeutic agents. nih.gov
While direct research on this compound is currently limited, the application of modern synthetic, biological, and analytical techniques holds the promise of unlocking its scientific potential. Future studies in the areas outlined above are essential to fully characterize this compound and harness its potential for the benefit of science and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


